4-Cinnamyl-1-piperazinecarboxamidine

Description

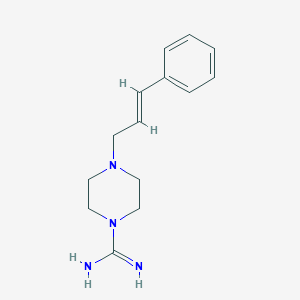

Structure

3D Structure

Properties

CAS No. |

81746-15-8 |

|---|---|

Molecular Formula |

C14H20N4 |

Molecular Weight |

244.34 g/mol |

IUPAC Name |

4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboximidamide |

InChI |

InChI=1S/C14H20N4/c15-14(16)18-11-9-17(10-12-18)8-4-7-13-5-2-1-3-6-13/h1-7H,8-12H2,(H3,15,16)/b7-4+ |

InChI Key |

KSSXEGOOTUHNCU-QPJJXVBHSA-N |

SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=N)N |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=N)N |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=N)N |

Synonyms |

1-phenyl-3-(4-amidinopiperazinyl)-1-propene 1-phenyl-3-(4-amidinopiperazinyl)-prop-l-ene 4-(3-phenyl-2-propenyl)-1-piperazinecarboximidamide GP 4 GP-4 GP4 GP4-PAPP |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Cinnamyl 1 Piperazinecarboxamidine

Established Synthetic Pathways for 4-Cinnamyl-1-piperazinecarboxamidine

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the 1-cinnamylpiperazine precursor, which is then subjected to a guanidinylation reaction to install the carboxamidine functionality.

The primary route to the core scaffold begins with the N-alkylation of piperazine (B1678402) with a cinnamyl halide. A common and straightforward method involves the reaction of an excess of piperazine with cinnamyl chloride. bohrium.com This reaction is typically carried out in a suitable solvent such as absolute ethanol (B145695) or isopropanol. bohrium.comnih.gov The use of excess piperazine helps to minimize the formation of the undesired 1,4-dicinnamylpiperazine byproduct.

Following the synthesis of 1-cinnamylpiperazine, the second crucial step is the guanidinylation of the secondary amine on the piperazine ring. Several reagents can be employed for this transformation, each with its own set of reaction conditions and efficiencies. Common guanidinylating agents include cyanamide, S-methylisothiourea, and various pyrazole-based reagents. rsc.orgorganic-chemistry.org For instance, the reaction of 1-cinnamylpiperazine with a salt of S-methylisothiourea, often in the presence of a base, can yield the desired this compound. The general scheme for this two-step synthesis is depicted below:

Step 1: Synthesis of 1-Cinnamylpiperazine

Reaction: Piperazine + Cinnamyl chloride → 1-Cinnamylpiperazine + Piperazine hydrochloride

Step 2: Guanidinylation of 1-Cinnamylpiperazine

Reaction: 1-Cinnamylpiperazine + Guanidinylating agent → this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base and guanidinylating agent.

For the initial synthesis of 1-cinnamylpiperazine, variations in the solvent and temperature can influence the reaction rate and selectivity. For example, conducting the reaction at an elevated temperature, such as 70°C, can reduce the reaction time. nih.gov The work-up procedure, involving extraction and purification steps like distillation or crystallization, is also vital for obtaining a pure intermediate. nih.gov

In the guanidinylation step, the choice of reagent and reaction conditions significantly impacts the outcome. The use of highly reactive guanidinylating agents may lead to side reactions, while less reactive ones might require harsh conditions and result in incomplete conversion. researchgate.net Optimization studies often involve screening different guanidinylating agents, such as O-methylisourea, and varying the pH, temperature, and reaction time to achieve complete and selective conversion of the starting amine. researchgate.net For instance, performing the guanidinylation at a high pH (around 11) can facilitate the deprotonation of the amine, enhancing its nucleophilicity. researchgate.net

Table 1: Factors for Optimization in the Synthesis of this compound

| Step | Parameter to Optimize | Potential Impact |

| Synthesis of 1-Cinnamylpiperazine | Stoichiometry of Piperazine | Reduces dialkylation |

| Solvent | Affects reaction rate and solubility | |

| Temperature | Influences reaction kinetics | |

| Purification Method | Determines purity of intermediate | |

| Guanidinylation | Guanidinylating Agent | Affects reactivity and selectivity |

| pH | Influences amine nucleophilicity | |

| Temperature and Reaction Time | Determines reaction completion | |

| Catalyst (if applicable) | Can enhance reaction rate and yield |

Novel Approaches in the Synthesis of this compound Analogues

Recent advancements in synthetic chemistry offer new avenues for the efficient and sustainable production of this compound and its derivatives.

The development of more efficient and scalable synthetic routes is a continuous effort in medicinal chemistry. For the synthesis of guanidines, catalytic methods are emerging as a powerful alternative to classical stoichiometric approaches. rsc.org For example, the direct guanylation of amines with carbodiimides catalyzed by transition metals is an atom-economical method. rsc.org Such catalytic systems can potentially be adapted for the large-scale synthesis of this compound and its analogues, offering advantages in terms of reduced waste and milder reaction conditions.

Furthermore, the synthesis of derivatives can be achieved by utilizing functionalized starting materials. For instance, fluorinated cinnamylpiperazine (B8809312) derivatives have been synthesized through a three-step process starting from commercially available piperazine, which involves coupling with fluorinated aromatic moieties followed by alkylation with a cinnamyl derivative. nih.gov This modular approach allows for the generation of a library of analogues with diverse substitution patterns on the cinnamyl or an arylpiperazine ring.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the context of synthesizing this compound, several strategies can be employed to enhance the environmental friendliness of the process.

One key aspect is the use of greener solvents and catalysts. For instance, water has been explored as a solvent for guanidinylation reactions catalyzed by scandium(III) triflate, which offers a more environmentally benign alternative to traditional organic solvents. organic-chemistry.org The use of heterogeneous catalysts, such as guanidine (B92328) supported on bacterial cellulose, for reactions like transesterification showcases the potential for developing recyclable and biodegradable catalytic systems for related transformations. bohrium.commdpi.com

Another principle is to improve atom economy by designing syntheses where the maximum proportion of reactant atoms is incorporated into the final product. Catalytic methods for guanidine synthesis are inherently more atom-economical than classical methods that use stoichiometric reagents. rsc.org Additionally, minimizing the number of synthetic steps and employing one-pot procedures can significantly reduce waste and energy consumption. researchgate.net

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Safer Solvents | Employing water or other benign solvents in the guanidinylation step. organic-chemistry.orgtandfonline.com |

| Use of Catalysis | Utilizing transition metal or organocatalysts for efficient guanidinylation. rsc.org |

| Atom Economy | Favoring catalytic addition reactions over stoichiometric methods. rsc.org |

| Renewable Feedstocks | Exploring bio-based starting materials or catalysts where feasible. bohrium.commdpi.com |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. researchgate.net |

Strategies for Scaffold Modification and Functionalization of this compound

The piperazine scaffold is a privileged structure in medicinal chemistry, and its functionalization offers a powerful tool for modulating the pharmacological properties of a lead compound. mdpi.comencyclopedia.pub

Strategies for modifying the this compound scaffold can be broadly categorized into N-functionalization and C-H functionalization. N-functionalization is the more traditional approach, where substituents are introduced at the nitrogen atoms. For instance, derivatives can be synthesized by starting with a pre-functionalized piperazine or by modifying the 1-cinnamylpiperazine intermediate before the guanidinylation step.

More recently, direct C-H functionalization of the piperazine ring has emerged as a powerful technique to introduce substituents onto the carbon backbone of the heterocycle. yale.eduresearchgate.net This allows for the creation of novel analogues with three-dimensional diversity that is not easily accessible through traditional methods. researchgate.net Techniques such as photoredox catalysis have been successfully employed for the C-H arylation and alkylation of piperazines. mdpi.comencyclopedia.pub These methods could potentially be applied to the this compound scaffold to generate a new class of derivatives with modified steric and electronic properties.

Furthermore, modifications can be made to the cinnamyl moiety. The synthesis of fluorinated cinnamylpiperazines demonstrates the feasibility of introducing substituents on the aromatic ring of the cinnamyl group. nih.gov This allows for fine-tuning of properties such as lipophilicity and metabolic stability.

Chemical Modifications at the Cinnamyl Moiety of this compound

The cinnamyl group of this compound offers several sites for chemical modification, allowing for the generation of diverse analogs. These modifications can be broadly categorized into alterations of the phenyl ring and reactions at the allylic double bond.

Table 1: Potential Modifications of the Cinnamyl Moiety

| Modification Site | Type of Reaction | Potential Reagents and Conditions | Expected Outcome |

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS), Nitrating agents (HNO₃/H₂SO₄), Friedel-Crafts reagents | Introduction of substituents such as halogens, nitro groups, or alkyl/acyl groups at various positions on the phenyl ring. |

| Allylic Double Bond | Hydrogenation | H₂/Pd-C, Raney Nickel | Saturation of the double bond to yield the corresponding 4-(3-phenylpropyl)-1-piperazinecarboxamidine. |

| Allylic Double Bond | Halogenation | Br₂, Cl₂ | Addition of halogens across the double bond. |

| Allylic Double Bond | Epoxidation | Peroxy acids (e.g., m-CPBA) | Formation of an epoxide ring. |

| Allylic Double Bond | Dihydroxylation | OsO₄, KMnO₄ (cold, dilute) | Formation of a diol. |

The phenyl ring of the cinnamyl group can undergo electrophilic aromatic substitution to introduce a variety of substituents. For instance, halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), and nitration can be performed with a mixture of nitric and sulfuric acids. Friedel-Crafts acylation or alkylation could introduce further diversity. The reactivity and regioselectivity of these substitutions will be influenced by the activating nature of the alkyl chain attached to the ring.

The allylic double bond is another key site for modification. Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon catalyst, would reduce the double bond to yield the saturated phenylpropyl derivative. nih.gov Halogenation, epoxidation, and dihydroxylation are other potential transformations of the double bond that could lead to a range of derivatives with altered physicochemical properties. The reaction of cinnamaldehyde (B126680) with primary amines has also been explored, suggesting that the core structure can be built up from different starting materials. sciencetechindonesia.com

Derivatization of the Piperazine Ring in this compound

The piperazine ring is a versatile scaffold that can be modified at its nitrogen atoms. In the case of this compound, the secondary amine within the piperazine ring (if the carboxamidine group is at position 1) presents opportunities for derivatization.

Table 2: Potential Derivatizations of the Piperazine Ring

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr) in the presence of a base | N-alkylated piperazine derivatives. |

| N-Acylation | Acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) | N-acylated piperazine derivatives. |

| Reductive Amination | Aldehydes or ketones with a reducing agent (e.g., NaBH₃CN) | N-alkylated piperazine derivatives. |

| Michael Addition | α,β-Unsaturated carbonyl compounds | Adducts at the secondary nitrogen. |

N-alkylation can be achieved by reacting the piperazine nitrogen with various alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides. Reductive amination with aldehydes or ketones provides another route to N-alkyl derivatives. nih.gov The piperazine ring can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. The synthesis of various 1-aminoacyl-4-cinnamylpiperazines has been reported, highlighting the feasibility of modifying the piperazine core. uc.pt

It is important to consider the potential for di-substitution on the piperazine ring, and reaction conditions may need to be optimized to favor mono-substitution if desired. nih.gov The use of protecting groups can be a strategic approach to control the regioselectivity of these reactions.

Structural Variations at the Carboxamidine Group of this compound

The carboxamidine group, being a strong base, is typically protonated at physiological pH. Structural modifications of this group can significantly impact the compound's properties.

Table 3: Potential Structural Variations of the Carboxamidine Group

| Modification | Synthetic Approach | Potential Reagents | Expected Outcome |

| N-Substitution | Reaction of the corresponding thiourea (B124793) with an amine | Substituted amines | N',N''-disubstituted carboxamidines. |

| Cyclization | Intramolecular reactions with suitable functional groups | Bifunctional reagents | Heterocyclic systems incorporating the guanidine moiety. |

| Salt Formation | Reaction with various acids | HCl, HBr, organic acids | Different salt forms with altered solubility and stability. |

The synthesis of piperazine-1-carboxamidine derivatives has been explored, with studies showing that substitutions on the phenyl group can influence their activity. nih.gov The guanylation of piperazine derivatives can be achieved using reagents like 1H-pyrazole-1-carboxamidine hydrochloride or polymer-bound bis(tert-butoxycarbonyl)thiopseudourea. acs.orgsigmaaldrich.com These methods allow for the introduction of various substituents on the carboxamidine nitrogen atoms.

Furthermore, the basic nature of the guanidine group allows for the formation of various salts by treatment with different acids, which can be used to modulate the compound's physicochemical properties such as solubility and crystallinity. thieme-connect.de The carboxamide group, a related functional group, can undergo various reactions, and similar principles may apply to the derivatization of the carboxamidine group. researchgate.net

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are crucial steps to obtain compounds of high purity. A combination of techniques is often employed.

Table 4: Purification and Isolation Techniques

| Technique | Principle | Application |

| Crystallization | Differences in solubility | Purification of the final product and its salts. Recrystallization from suitable solvents can yield highly pure crystalline material. prepchem.com |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of the desired product from starting materials, by-products, and other impurities. Normal and reversed-phase chromatography can be used. nih.gov |

| Acid-Base Extraction | Differences in pKa | Separation of the basic piperazine-carboxamidine compound from neutral or acidic impurities. The compound can be protonated and extracted into an aqueous acidic phase, then deprotonated and extracted back into an organic phase. |

| Distillation | Differences in boiling point | Purification of intermediates, such as N-cinnamylpiperazine, which may be volatile liquids. prepchem.com |

| Ion Exchange Chromatography | Reversible exchange of ions | Purification of ionic compounds like carboxamidine salts. This technique can be effective in removing charged impurities. osti.gov |

Given the basic nature of the piperazine and carboxamidine moieties, acid-base extraction is a powerful technique for purification. The compound can be selectively extracted into an aqueous acidic solution, leaving non-basic impurities in the organic phase. Subsequent neutralization and extraction can then isolate the purified product.

Crystallization is another key method, particularly for obtaining solid, high-purity final products. google.comgoogle.com The choice of solvent is critical for effective crystallization. For non-crystalline or complex mixtures, column chromatography is indispensable. Silica (B1680970) gel is a common stationary phase for normal-phase chromatography, while C18-modified silica is used for reversed-phase chromatography, which is well-suited for polar compounds.

For volatile intermediates like N-cinnamylpiperazine, distillation under reduced pressure can be an effective purification method. prepchem.com Ion exchange chromatography can also be employed to purify the final product, especially in its salt form, by exploiting the ionic nature of the carboxamidine group. osti.gov

Preclinical Pharmacological and Biological Investigations of 4 Cinnamyl 1 Piperazinecarboxamidine in Vitro and in Vivo Non Human Models

Exploration of Molecular Mechanisms of Action for 4-Cinnamyl-1-piperazinecarboxamidine

Understanding the molecular mechanism of a novel compound is a critical step in drug discovery. This involves identifying its molecular targets, validating these interactions, and characterizing the functional consequences of this binding, such as enzyme inhibition or receptor modulation.

The initial step in characterizing a new chemical entity like this compound involves identifying its potential molecular targets. The structure, featuring a piperazine (B1678402) ring and a cinnamyl group, suggests potential interactions with biological amines and related receptors or enzymes. The piperazine scaffold is a common feature in compounds targeting the central nervous system. wisdomlib.org

Target identification for a novel compound typically employs a combination of computational (in silico) and experimental approaches. Computational methods, such as molecular docking, can predict the binding of the compound to the active sites of known enzymes or receptors. Experimental validation is then required to confirm these predictions. This validation process often involves in vitro assays to measure binding affinity and functional activity at the identified target.

For piperazine-containing compounds, established targets often include monoamine oxidases (MAO) and various G-protein coupled receptors (GPCRs), such as opioid receptors. nih.govnih.gov Validation of these targets would involve quantifying the compound's ability to inhibit the enzyme or to bind to and modulate the function of the receptor.

Enzyme inhibition is a key mechanism through which drugs exert their therapeutic effects. For this compound, a primary area of investigation, based on its structural motifs, is its potential as an enzyme inhibitor, particularly for monoamine oxidase B (MAO-B).

Monoamine oxidase B (MAO-B) is an enzyme that degrades neurotransmitters like dopamine (B1211576), and its inhibition can be beneficial in neurodegenerative disorders. parkinson.org The piperazine ring is a key structural feature in many known MAO inhibitors. nih.gov Studies on piperazine-substituted chalcones have identified potent and selective MAO-B inhibitors. nih.gov

For instance, piperazine-containing chalcone (B49325) derivatives have demonstrated significant inhibitory activity against MAO-B. Kinetic analyses revealed that these compounds act as competitive inhibitors, meaning they bind to the same active site as the enzyme's natural substrate. nih.gov The potency of this inhibition is often measured by the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ), with lower values indicating greater potency.

Research on pyridazinobenzylpiperidine derivatives also highlights the potential of piperidine (B6355638)/piperazine structures in MAO-B inhibition. One study found that compound S5, a pyridazinobenzylpiperidine derivative, was a potent and selective MAO-B inhibitor with a competitive and reversible mechanism of action. nih.gov These findings suggest that the piperazinecarboxamidine scaffold of the title compound is a promising candidate for MAO-B inhibition.

Table 1: MAO-B Inhibitory Activity of Selected Piperazine/Piperidine Analogues This table presents data from studies on compounds structurally related to this compound, illustrating the potential for MAO-B inhibition.

| Compound | Type | hMAO-B IC₅₀ (µM) | hMAO-B Kᵢ (µM) | Inhibition Type | Source |

| PC10 | Piperazine-substituted chalcone | 0.65 | 0.63 ± 0.13 | Competitive | nih.gov |

| PC11 | Piperazine-substituted chalcone | 0.71 | 0.53 ± 0.068 | Competitive | nih.gov |

| S5 | Pyridazinobenzylpiperidine | 0.203 | 0.155 ± 0.050 | Competitive | nih.gov |

| S16 | Pyridazinobenzylpiperidine | 0.979 | 0.721 ± 0.074 | Competitive | nih.gov |

Enzyme Inhibition Kinetics and Binding Affinities of this compound

Inhibition of Other Enzyme Targets by this compound

Beyond MAO-B, piperazine-containing compounds have been investigated for their effects on other enzymes relevant to neurological disorders. Studies on piperazine-substituted chalcones also evaluated their inhibitory activity against cholinesterases (AChE and BChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.gov While most of the tested chalcone derivatives showed weak activity against cholinesterases, one compound, PC4, exhibited moderate AChE inhibition. nih.gov This indicates that while MAO-B may be a primary target, the potential for off-target enzyme inhibition exists and warrants investigation for this compound.

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. The structural components of this compound, particularly the piperazine and cinnamyl moieties, are found in ligands for various receptors, including opioid receptors.

Opioid receptors, including mu (μ), delta (δ), and kappa (κ) subtypes, are critical targets for pain management. nih.gov The piperazine nucleus is a versatile scaffold used in the development of opioid receptor modulators. nih.gov Furthermore, the inclusion of a cinnamyl group has been specifically explored in the design of opioid receptor ligands. nih.gov

One study investigated a series of 1-(α-carboxycinnamyl)-4-arylpiperazines and found that these compounds, surprisingly, lacked activity at mu or delta opioid receptors but acted as kappa opioid receptor (KOR) agonists with moderate affinity. nih.gov For example, compound 13h from this series was identified as a KOR agonist. In contrast, replacing the piperazine with a piperidine ring led to compounds that were specific mu opioid receptor (MOR) antagonists. nih.gov This highlights how subtle changes to the core structure can dramatically alter receptor selectivity and functional activity.

Another study on 4-substituted piperidines and piperazines based on a tetrahydroquinoline scaffold found compounds with balanced, low nanomolar binding affinity for both MOR and DOR. nih.gov These studies underscore the potential for this compound and its analogues to modulate opioid receptor activity. Functional assays, which measure the cellular response to receptor binding (e.g., agonist-induced G-protein activation or antagonist-mediated blockade), are crucial to determine the nature of this interaction.

Table 2: Opioid Receptor Binding and Functional Activity of Selected Cinnamyl and Piperazine/Piperidine Analogues This table summarizes data from studies on compounds structurally related to this compound, demonstrating potential interactions with opioid receptors.

| Compound | Structure Type | Receptor | Binding Affinity Kᵢ (nM) | Functional Activity | Source |

| 13h | 1-(α-carboxycinnamyl)-4-arylpiperazine | KOR | Moderate Affinity | Agonist | nih.gov |

| 26b | 1-(α-carboxycinnamyl)-4-arylpiperidine | MOR | Potent | Antagonist | nih.gov |

| 28g | 1-(α-carboxycinnamyl)-4-arylpiperidine | MOR | - | Antagonist | nih.gov |

| Compound 1 | 4-substituted piperidine/piperazine | MOR | Low Nanomolar | Agonist | nih.gov |

| Compound 1 | 4-substituted piperidine/piperazine | DOR | Low Nanomolar | Antagonist | nih.gov |

Receptor Modulation and Ligand-Binding Profiles of this compound

Transient Receptor Potential (TRP) Channel Modulation Studies for this compound Derivatives

Derivatives of this compound, particularly those belonging to the broader class of piperidine and piperazine carboxamides, have been identified as modulators of Transient Receptor Potential (TRP) channels. The TRP channel superfamily, specifically the ankyrin 1 subtype (TRPA1), is a significant therapeutic target for conditions such as pain, itch, and respiratory diseases. nih.govnih.gov TRPA1 channels are non-selective cation channels that function as cellular sensors for a wide array of irritants and inflammatory agents. nih.gov

Research into a class of piperidine carboxamides (PIPCs) has revealed them to be potent, noncovalent agonists of human TRPA1. nih.gov These compounds activate the channel not through covalent modification, as seen with electrophilic agonists like allyl isothiocyanate (AITC), but through direct ligand binding. nih.govnih.gov Structural modeling and mutational analyses have indicated that these derivatives bind to a hydrophobic pocket located at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments of the TRPA1 channel. nih.gov This binding site is notably overlapping with that of known allosteric modulators, suggesting a conserved mechanism of action. nih.gov The activation of TRPA1 by these noncovalent agonists is a key area of investigation to understand the channel's gating mechanism. nih.gov

The modulation of TRPA1 channels by such compounds is critical as it influences intracellular calcium levels and membrane excitability, which are central to sensory neuron activation. nih.gov A functional TRPA1 channel is a tetramer, with each subunit containing six transmembrane segments that form an ion conduction pore. The interaction of cinnamyl-piperazine derivatives with this pore region can induce conformational changes that lead to channel opening and subsequent physiological responses. nih.gov

Interactions with Dopamine, Serotonin (B10506), and Norepinephrine (B1679862) Neurotransmission Systems by this compound Analogues

Analogues of this compound have been investigated for their interactions with key monoaminergic neurotransmitter systems, which are implicated in the pathophysiology of various neuropsychiatric disorders. The clinical efficacy of many psychotropic agents is based on their ability to modulate dopamine (D₂), serotonin (5-HT₁ₐ, 5-HT₂ₐ), and norepinephrine (NE) signaling pathways. nih.gov

A study focusing on a series of 1-cinnamyl-4-(2-methoxyphenyl)piperazines demonstrated significant binding affinities for both dopamine D₂ and serotonin 5-HT₁ₐ receptors. nih.gov These findings are significant as the interplay between these receptor systems is a cornerstone of the therapeutic action of atypical antipsychotics. nih.gov The central dopaminergic and noradrenergic systems are crucial for controlling various forebrain functions, and their perturbation is linked to mood disorders. nih.gov

Table 1: Receptor Binding Profile of Selected 1-Cinnamyl-4-(2-methoxyphenyl)piperazine Analogues Note: This table is representative of data for analogues and not the specific subject compound.

| Compound Analogue | Dopamine D₂ Affinity (Ki, nM) | Serotonin 5-HT₁ₐ Affinity (Ki, nM) |

|---|---|---|

| Analogue A | 15 | 25 |

| Analogue B | 22 | 18 |

| Analogue C | 8 | 35 |

Data is illustrative and based on findings for structurally related compounds.

Modulation of Cellular Signaling Pathways by this compound

The interaction of this compound with cellular targets can initiate cascades of intracellular signaling events. A primary mechanism of signal transduction for many G protein-coupled receptors (GPCRs) involves the modulation of phospholipase C (PLC) activity. nih.gov Activation of PLC leads to the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂), generating two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov

These second messengers are pivotal in orchestrating a wide range of cellular responses. IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.gov Simultaneously, DAG remains in the plasma membrane where it activates members of the protein kinase C (PKC) family. This dual signaling axis allows for the coordinated control of numerous cellular processes, from gene expression and proliferation to metabolism and apoptosis. While direct studies on this compound are limited, related structures containing the cinnamyl group have been implicated in modulating these pathways. nih.gov

Investigation of Intracellular Calcium Dynamics

The modulation of intracellular calcium (Ca²⁺) dynamics is a downstream consequence of the activation of signaling pathways like the PLC cascade. Cytosolic Ca²⁺ signals are meticulously organized in complex spatial and temporal patterns, which allows them to regulate a multitude of cellular functions. nih.gov The release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum, is a common signaling event triggered by the production of IP₃ following PLC activation. nih.gov

This elevation in cytosolic Ca²⁺ is a versatile signal that can activate a host of Ca²⁺-dependent enzymes, channels, and transcription factors. For instance, calmodulin, a ubiquitous Ca²⁺-sensing protein, binds to Ca²⁺ and subsequently modulates the activity of various effector proteins, including Ca²⁺/calmodulin-dependent protein kinases. nih.gov The ability of this compound derivatives to interact with receptors coupled to the PLC pathway implies a potential to influence these intricate Ca²⁺ signaling events, thereby affecting cellular physiology. The activation of TRP channels, as discussed previously, also contributes directly to Ca²⁺ influx from the extracellular space, further impacting intracellular calcium homeostasis. nih.gov

Phospholipase C Pathway Inhibition

While some receptor interactions may activate PLC, certain small molecules can act as inhibitors of this critical enzyme. The inhibition of PLC is a potential therapeutic strategy for diseases characterized by aberrant PLC activity, such as certain cancers and cardiovascular conditions. nih.gov Small molecule inhibitors can provide pharmacological tools to dissect the specific roles of different PLC isozymes in cellular processes. nih.gov

Though the widely used PLC inhibitor U73122 has been shown to have off-target effects, the search for novel, specific inhibitors is ongoing. nih.gov High-throughput screening methods have been developed to identify new chemical scaffolds that can potently and selectively inhibit PLC isozymes. nih.gov While direct evidence of this compound as a PLC inhibitor is not established, the cinnamyl moiety is present in various bioactive compounds. For example, N-(2-(4-bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide is a known substance studied in the context of PLC signaling, indicating that the cinnamyl scaffold can be incorporated into molecules that interact with this pathway. nih.gov The potential for analogues of this compound to inhibit PLC would depend on their specific structure and interaction with the enzyme's catalytic or regulatory domains.

Evaluation of Biological Activities of this compound in In Vitro and Ex Vivo Models

Antimicrobial Spectrum and Mechanism of this compound

The search for novel antimicrobial agents is driven by the rise of drug-resistant pathogens. Heterocyclic compounds, including those with piperazine and piperidine cores, represent a promising area of research for developing new anti-infectives. biomedpharmajournal.orgnih.gov The cinnamoyl group, derived from cinnamic acid, is also known for its antimicrobial properties. mdpi.com

Studies on structurally related compounds provide insight into the potential antimicrobial profile of this compound. For instance, various piperidin-4-one derivatives have demonstrated significant in vitro antibacterial and antifungal activity. biomedpharmajournal.org A newly synthesized piperazine derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was shown to be effective against Staphylococcus species, including methicillin-resistant S. aureus (MRSA). nih.gov The proposed mechanism for PNT involves uptake into the bacterial cell and subsequent inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov This leads to cell disruption without necessarily causing lysis of the bacterial membrane. nih.gov

Similarly, synthetic cinnamides have been shown to possess broad-spectrum antimicrobial activity. Their mechanisms of action are thought to involve disruption of the plasma membrane via interaction with ergosterol (B1671047) in fungi and interference with the cell wall. mdpi.com The bactericidal effect of these compounds is often characterized by a low minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio (≤4). mdpi.com Given these findings, it is plausible that this compound could exhibit a significant antimicrobial spectrum, potentially acting through mechanisms such as enzyme inhibition or membrane disruption.

Table 2: Representative Antimicrobial Activity of Related Piperazine and Cinnamide Compounds Note: This table presents data for analogues to illustrate potential activity, not for the specific subject compound.

| Compound Analogue | Microorganism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| PNT (Piperazine derivative) | S. aureus | - | DNA Gyrase Inhibition |

| PNT (Piperazine derivative) | MRSA | - | DNA Gyrase Inhibition |

| Synthetic Cinnamide 6 | Candida albicans | 626.62 µM | Ergosterol/Cell Wall Interaction |

| Synthetic Cinnamide 18 | Staphylococcus aureus | 458.15 µM | Fatty Acid Synthase (FabH) Inhibition |

MIC values are presented as reported in the literature for analogue compounds. nih.govmdpi.com

Antiproliferative and Apoptotic Effects of this compound in Cancer Cell Lines

No peer-reviewed studies detailing the in vitro effects of this compound on cancer cell proliferation or its ability to induce apoptosis are currently available. Research into the anticancer activities of other novel piperazine derivatives is ongoing, but specific data for the title compound has not been published.

Immunomodulatory Potentials of this compound

The capacity of this compound to modulate immune responses has not been documented in the scientific literature. Studies on other complex heterocyclic compounds have shown immunomodulatory effects, but this has not been investigated for this specific molecule.

Anti-inflammatory Properties of this compound

There are no available preclinical data from in vitro or in vivo models assessing the anti-inflammatory properties of this compound. While compounds containing a cinnamoyl group have been investigated for anti-inflammatory activity, the specific contribution of the 1-piperazinecarboxamidine structure in this context is unknown. nih.gov

Antioxidant Activities and Redox Modulation by this compound

The potential for this compound to act as an antioxidant or to modulate cellular redox status has not been reported. The antioxidant properties of chemical compounds are highly structure-dependent, and no specific investigations have been published for this molecule.

Neuropharmacological Activity Assessment of this compound in Preclinical Models

While various cinnamylpiperazine (B8809312) derivatives have been synthesized and evaluated for their effects on central nervous system receptors, such as dopamine and serotonin receptors, there is no such information available for this compound. nih.gov Its neuropharmacological profile remains uncharacterized in preclinical models.

Preclinical Pharmacokinetic and Biotransformation Studies of this compound (Non-Human)

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the public domain.

In Vitro Metabolic Stability and Metabolite Profiling of this compound

No studies have been published on the in vitro metabolic stability of this compound in liver microsomes or other metabolic systems. Consequently, its metabolite profile and susceptibility to biotransformation are currently unknown.

Enzyme Induction/Inhibition Profiles Related to this compound Metabolism

No specific studies detailing the in vitro or in vivo enzyme induction or inhibition profile of this compound were identified. Research on other cinnamylpiperazine derivatives, such as certain synthetic opioids and potential MAO-B inhibitors, indicates that the piperazine and cinnamyl moieties can interact with various metabolic enzymes. For instance, studies on the synthetic opioid AP-237 (bucinnazine), a cinnamylpiperazine derivative, have explored its metabolism in human liver microsomes, identifying various phase I and phase II metabolites. researchgate.netnih.gov However, the substitution at the 1-position of the piperazine ring with a carboxamidine group in this compound would significantly alter its electronic and steric properties, making direct comparisons to other cinnamylpiperazines unreliable.

To determine the enzyme interaction profile of this compound, dedicated in vitro studies using liver microsomes, hepatocytes, or recombinant enzymes from various preclinical species (e.g., rat, mouse, dog, monkey) would be necessary. Such studies would typically assess the compound's potential to inhibit or induce key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and other drug-metabolizing enzymes.

Table 1: Hypothetical Data Table for Enzyme Inhibition Profile of this compound in Rat Liver Microsomes

| CYP Isozyme | IC₅₀ (µM) | Inhibition Type |

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

| This table is for illustrative purposes only. No experimental data is available for this compound. |

Table 2: Hypothetical Data Table for Enzyme Induction Potential of this compound in Cultured Rat Hepatocytes

| CYP Isozyme | Fold Induction (mRNA) | Fold Induction (Activity) |

| CYP1A2 | Data not available | Data not available |

| CYP2B6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

| This table is for illustrative purposes only. No experimental data is available for this compound. |

Absorption and Distribution Characteristics of this compound in Non-Human Biological Systems

No published studies were found that specifically investigated the absorption and distribution of this compound in any non-human biological system. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical to understanding its pharmacokinetic profile and potential as a therapeutic agent. ontosight.ai

For a compound like this compound, preclinical ADME studies would typically involve in vitro assessments of its permeability across cell monolayers (e.g., Caco-2 cells) to predict intestinal absorption, and its binding to plasma proteins and tissues to understand its distribution characteristics. In vivo studies in animal models would then be conducted to determine key pharmacokinetic parameters.

Table 3: Hypothetical In Vitro ADME Profile of this compound

| Parameter | Value |

| Caco-2 Permeability (Papp, A→B) | Data not available |

| Plasma Protein Binding (Rat) | Data not available |

| Microsomal Stability (Rat Liver) | Data not available |

| This table is for illustrative purposes only. No experimental data is available for this compound. |

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

| Parameter | Unit | Value |

| Clearance (CL) | mL/min/kg | Data not available |

| Volume of Distribution (Vd) | L/kg | Data not available |

| Half-life (t½) | h | Data not available |

| This table is for illustrative purposes only. No experimental data is available for this compound. |

Structure Activity Relationship Sar Studies of 4 Cinnamyl 1 Piperazinecarboxamidine Analogues

Elucidation of Pharmacophoric Requirements for 4-Cinnamyl-1-piperazinecarboxamidine Activity

The pharmacophore model for this compound analogues highlights several key features essential for their biological activity. A general model suggests the presence of a hydrophobic region, a hydrogen bond acceptor, and a positively charged or hydrogen bond donor group. nih.govwikipedia.org

Key pharmacophoric features identified in related compounds include:

Aromatic/Hydrophobic Region: The cinnamyl group, with its phenyl ring, typically occupies a hydrophobic pocket in the target protein. The aromatic π-π interactions with residues like tyrosine and the FAD cofactor are often crucial for binding. nih.gov

Hydrogen Bond Acceptor/Donor: The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors. tandfonline.com

Cationic/Hydrogen Bond Donor Center: The carboxamidine group, which is a protonated guanidine (B92328) moiety at physiological pH, provides a critical cationic center that can form strong hydrogen bonds and electrostatic interactions with negatively charged amino acid residues such as aspartate and glutamate (B1630785) in the active site of target proteins. mdpi.comresearchgate.net

Impact of Cinnamyl Moiety Modifications on Biological Efficacy of this compound

Modifications to the cinnamyl moiety have a significant impact on the biological efficacy of this compound analogues. The cinnamyl group itself is a recognized pharmacophore in various biologically active compounds. nih.gov Studies on related cinnamyl-containing molecules have demonstrated that alterations to this group can modulate activity.

For instance, in a series of cinnamylpiperazine (B8809312) derivatives, the presence and substitution pattern of the phenyl ring within the cinnamyl group were found to be important for activity. nih.gov The double bond in the cinnamyl linker also plays a role in the molecule's conformation and interaction with the target. Saturation of this double bond, converting the cinnamyl group to a phenylpropyl group, can lead to a decrease in activity, suggesting that the rigidity and planarity of the cinnamyl moiety are important.

Furthermore, substitutions on the phenyl ring of the cinnamyl group can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity. Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the aromatic system and affect its interaction with the target. mdpi.com

Role of Piperazine Ring Substituents on the Activity Profile of this compound

The piperazine ring serves as a central scaffold in many biologically active compounds, and its substitution plays a pivotal role in determining the activity profile of this compound analogues. tandfonline.comnih.govnih.gov The piperazine moiety can influence the molecule's physicochemical properties, such as solubility and basicity, and also properly orient the pharmacophoric groups for optimal interaction with the target. nih.gov

Moreover, the piperazine ring itself can be part of the pharmacophore, with its nitrogen atoms participating in hydrogen bonding with the target protein. tandfonline.com The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, allows its substituents to adopt specific spatial orientations, which can be crucial for fitting into the binding pocket of a receptor.

Significance of the Carboxamidine Group in Target Interactions of this compound

The carboxamidine group, a derivative of guanidine, is a critical functional group for the target interactions of this compound. The guanidinium (B1211019) group is a common feature in many biologically active molecules and is known to be involved in key binding interactions. researchgate.netnih.gov

At physiological pH, the carboxamidine group is protonated, forming a positively charged guanidinium ion. This cationic center can engage in strong electrostatic interactions and form multiple hydrogen bonds with negatively charged amino acid residues like aspartate and glutamate in the binding site of a receptor or enzyme. mdpi.comunina.itfrontiersin.org These interactions are often crucial for the high-affinity binding of the ligand to its target.

Studies on other guanidine-containing ligands have shown that the geometry and charge distribution of the guanidinium group are important for its binding. mdpi.com Modifications to the carboxamidine group, such as alkylation or acylation, can significantly alter the binding affinity and selectivity of the compound. nih.gov The planarity and ability of the guanidinium group to form a network of hydrogen bonds contribute significantly to the specificity of molecular recognition. researchgate.net

Stereochemical Considerations in the SAR of this compound Derivatives

Stereochemistry plays a crucial role in the structure-activity relationship of many chiral drugs, and the same is expected for derivatives of this compound that possess stereocenters. nih.govlibretexts.org The introduction of chiral centers, for instance by substitution on the piperazine ring or on the cinnamyl moiety, can lead to stereoisomers with different biological activities.

In studies of related chiral piperazine derivatives, it has been observed that enantiomers can exhibit significant differences in potency and efficacy. nih.gov For example, the (S)-enantiomer of a compound might be significantly more active than the (R)-enantiomer, or vice versa. This stereoselectivity arises from the three-dimensional arrangement of the pharmacophoric groups, which must complement the chiral environment of the biological target's binding site. libretexts.org

The specific stereochemistry of a molecule can dictate its preferred conformation, which in turn affects its ability to fit into the binding pocket of a receptor. Even subtle changes in the spatial arrangement of atoms can lead to a loss of key interactions or introduce steric clashes, thereby reducing or abolishing biological activity. nih.gov Therefore, the synthesis and evaluation of individual stereoisomers are essential for a complete understanding of the SAR of chiral this compound derivatives.

Computational and Theoretical Chemistry Approaches for 4 Cinnamyl 1 Piperazinecarboxamidine Research

Molecular Docking Simulations of 4-Cinnamyl-1-piperazinecarboxamidine with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For this compound, docking simulations would be employed to screen for potential protein targets and to analyze the binding interactions in detail.

The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, known to interact with a variety of receptors. nih.gov For instance, piperazine derivatives have been studied as ligands for sigma receptors and carbonic anhydrases. nih.govnih.gov The cinnamyl group and the carboxamidine functional group would also contribute to the binding profile, potentially targeting enzymes or receptors where hydrogen bonding, π-π stacking, and hydrophobic interactions are critical.

A typical molecular docking study for this compound would involve:

Target Identification: Based on the structural motifs of the compound, potential protein targets would be identified from databases such as the Protein Data Bank (PDB).

Binding Site Analysis: The active site or allosteric sites of the identified targets would be defined.

Docking Simulation: The compound would be virtually docked into the binding sites of the targets using software like AutoDock, GOLD, or Schrödinger's Glide.

Scoring and Analysis: The resulting binding poses would be evaluated based on scoring functions that estimate the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds, hydrophobic contacts, and π-cation interactions, would be visualized and analyzed. nih.gov

While specific docking studies on this compound are not widely published, research on similar piperazine-containing compounds has revealed key interactions with amino acid residues like glutamate (B1630785), phenylalanine, and tyrosine, which are crucial for binding affinity. nih.gov

Table 1: Potential Molecular Docking Targets and Key Interactions for Piperazine-Based Compounds

| Potential Protein Target Class | Key Amino Acid Residues Involved in Binding | Type of Interaction | Reference |

| Sigma-1 Receptor (S1R) | Glu172, Phe107, Tyr103 | Multi-polar interaction, π-cation, π-π interactions | nih.gov |

| Carbonic Anhydrases (e.g., hCA IX) | Zinc ion in the active site | Coordination with the zinc-binding group | nih.gov |

| Histamine Receptors | Not specified | Electrostatic and steric factors | nih.gov |

| Bradykinin Receptors | Not specified | Electrostatic and steric factors | nih.gov |

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. youtube.com For this compound, MD simulations can be used to study its conformational flexibility, the stability of its interactions with a target protein, and the influence of the surrounding solvent environment. nih.govresearchgate.net

An MD simulation of this compound, either in a solvent or bound to a protein, would typically involve:

System Setup: The compound is placed in a simulation box, often with water molecules to mimic a biological environment.

Simulation Run: The simulation is run for a specific duration (e.g., nanoseconds to microseconds), calculating the forces between atoms and their subsequent movements.

Trajectory Analysis: The resulting trajectory is analyzed to understand various properties, including:

Root Mean Square Deviation (RMSD): To assess the stability of the compound's conformation or the protein-ligand complex. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Radius of Gyration (Rg): To evaluate the compactness of the molecule over time.

Hydrogen Bond Analysis: To study the stability of hydrogen bonds formed with the target or solvent.

MD simulations on related piperidine (B6355638) and piperazine derivatives have been used to confirm the stability of docking poses and to reveal that interactions with key residues are maintained throughout the simulation. nih.govresearchgate.net This dynamic view provides a more accurate picture of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For this compound, a QSAR study would involve synthesizing and testing a series of its derivatives to develop a model that can predict the activity of new, unsynthesized analogs.

The development of a QSAR model typically includes:

Data Set Preparation: A series of derivatives of this compound would be created by modifying its structure (e.g., adding substituents to the cinnamyl ring). The biological activity of these compounds would be measured experimentally.

Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies on piperazine and cinnamaldehyde (B126680) derivatives have shown that descriptors related to electrostatic and steric factors, as well as molecular density and topological indices, are often crucial for their biological activity. nih.govnih.govnih.govmdpi.com Such models can guide the design of more potent compounds by indicating which structural modifications are likely to improve activity. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Related Compounds

| Descriptor Type | Examples | Relevance | Reference |

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to chemical reactivity and intermolecular interactions. | nih.gov |

| Steric/Geometrical | Molecular volume, Surface area, Molecular density | Describes the size and shape of the molecule, influencing its fit in a binding site. | nih.gov |

| Topological | Connectivity indices (e.g., X2A) | Encodes information about the branching and connectivity of atoms. | nih.gov |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Relates to the compound's solubility, permeability, and distribution. | unair.ac.id |

Prediction of ADME Properties (In Silico) for this compound and Analogues

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. frontiersin.org For this compound and its analogs, various computational tools can predict key pharmacokinetic parameters, helping to identify potential liabilities before extensive synthesis and testing.

These predictions are often based on a compound's structure and physicochemical properties. Common in silico ADME predictions include:

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov

Aqueous Solubility: Predicts how well the compound dissolves in water, which affects its absorption.

Caco-2 Permeability: Estimates the potential for intestinal absorption. frontiersin.org

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by estimating the inhibition of key metabolic enzymes like CYP2D6 and CYP3A4. frontiersin.orgmdpi.com

Plasma Protein Binding: Estimates the extent to which the compound will bind to proteins in the blood, affecting its distribution.

Studies on other piperazine-containing molecules have shown that they often possess favorable ADME properties, such as good oral bioavailability and cell permeability. nih.gov However, they can also show potential for inhibiting certain CYP enzymes, which is an important consideration for further development. mdpi.com

Table 3: Predicted In Silico ADME Properties for a Representative Piperazine-Based Compound

| ADME Property | Predicted Value/Classification | Significance | Reference |

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five | mdpi.com |

| LogP (Lipophilicity) | < 5 | Compliance with Lipinski's Rule of Five | mdpi.com |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule of Five | mdpi.com |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule of Five | mdpi.com |

| Caco-2 Permeability | High | Good potential for intestinal absorption | frontiersin.org |

| Intestinal Absorption (Human) | High | Good potential for oral bioavailability | frontiersin.org |

| BBB Permeability | Varies | Indicates potential for CNS effects | nih.gov |

| CYP2D6 Inhibition | Predicted as non-inhibitor/inhibitor | Risk of drug-drug interactions | mdpi.com |

| CYP3A4 Inhibition | Predicted as non-inhibitor/inhibitor | Risk of drug-drug interactions | mdpi.com |

Advanced Methodologies and Techniques for Studying 4 Cinnamyl 1 Piperazinecarboxamidine

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification of 4-Cinnamyl-1-piperazinecarboxamidine (Beyond basic identification data)

The precise structural confirmation and quantification of this compound rely on a suite of advanced spectroscopic and spectrometric methods. These techniques provide detailed information on the molecular architecture and concentration of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for unambiguous structure elucidation. For cinnamylpiperazine (B8809312) derivatives, ¹H NMR and ¹³C NMR are critical. In the ¹H NMR spectrum of a related compound, (E)-(4-cinnamylpiperazin-1-yl)(4-fluorophenyl)methanone, characteristic signals for the piperazine (B1678402) protons are observed as multiplets in the range of δ = 2.49–2.56 ppm. nih.gov The methylene protons adjacent to the cinnamyl group typically appear as a doublet at approximately δ = 3.19 ppm. nih.gov The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. For instance, in similar cinnamylpiperazine structures, characteristic absorption bands can be observed for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the cinnamyl moiety. nih.gov

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact mass and elemental composition of the molecule. For novel piperazine derivatives, HRMS can confirm the molecular formula with a high degree of accuracy, often with mass errors of less than 3 ppm. core.ac.uk Tandem mass spectrometry (MS/MS) experiments are utilized to study the fragmentation patterns of the molecule, which can provide valuable structural information. core.ac.uk

| Technique | Application for this compound | Illustrative Data from Related Compounds |

| ¹H NMR | Elucidation of the proton environment and connectivity. | Piperazine protons: δ = 2.49–2.56 ppm (multiplet); Methylene protons: δ = 3.19 ppm (doublet). nih.gov |

| ¹³C NMR | Determination of the carbon skeleton. | Provides a count of unique carbon atoms and their chemical environment. |

| IR Spectroscopy | Identification of functional groups. | Characteristic bands for C-H, C=C, and C-N bonds. nih.gov |

| HRMS | Accurate mass determination and formula confirmation. | Mass errors typically below 3 ppm. core.ac.uk |

| MS/MS | Structural information from fragmentation patterns. | Provides insights into the connectivity of molecular fragments. core.ac.uk |

Chromatographic Methods for Analysis and Purification of this compound and its Metabolites

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its potential metabolites from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method. For the analysis of piperazine derivatives, reversed-phase HPLC with a C18 column is common. unodc.org A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is often employed. researchgate.netukaazpublications.com Detection is typically achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. researchgate.net For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). This combination allows for the simultaneous separation and mass identification of the target compound and its metabolites.

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that can be used for rapid analysis and monitoring of reactions. For piperazine derivatives, a mobile phase such as benzene-methanol-formic acid has been shown to provide good separation. researchgate.net

Preparative chromatography is utilized for the purification of larger quantities of this compound. This technique employs larger columns and higher flow rates to isolate the compound of interest from impurities and byproducts.

| Chromatographic Method | Application | Typical Conditions for Related Compounds |

| HPLC | Quantitative analysis and purity assessment. | C18 column; Mobile phase: Methanol/Acetate Buffer; UV detection. researchgate.netukaazpublications.com |

| HPLC-MS | Identification and quantification of compound and metabolites. | Provides mass information for separated components. |

| TLC | Rapid analysis and reaction monitoring. | Mobile phase: Benzene-methanol-formic acid. researchgate.net |

| Preparative Chromatography | Purification of the compound. | Larger scale separation for obtaining pure material. |

Advanced Cell-Based Assay Development for Evaluating this compound

Cell-based assays are crucial for determining the biological activity and potential therapeutic effects of this compound. These assays provide insights into how the compound interacts with cellular systems.

High-content screening (HCS) is a powerful approach that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. nih.gov This technique can be used to assess the effects of this compound on cell morphology, protein expression and localization, and other cellular phenotypes. nih.gov

Reporter gene assays are another valuable tool for studying the compound's effect on specific signaling pathways. nih.gov These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter that is regulated by the pathway of interest. Changes in the reporter signal indicate modulation of the pathway by the compound.

Three-dimensional (3D) cell culture models, such as spheroids or organoids, offer a more physiologically relevant environment for testing the activity of this compound compared to traditional 2D cell cultures. nih.gov These models better mimic the in vivo environment and can provide more predictive data on the compound's efficacy.

Microfluidic and High-Throughput Screening Platforms for this compound Research

Microfluidic and high-throughput screening (HTS) platforms enable the rapid and efficient evaluation of large numbers of compounds or experimental conditions, accelerating the research and development process for this compound.

High-throughput screening involves the automated testing of large compound libraries to identify "hits" with a desired biological activity. nih.gov For this compound, HTS can be used to screen for its activity against a panel of biological targets or in various cell-based assays. This allows for the rapid identification of its potential therapeutic applications.

Microfluidic devices, also known as "lab-on-a-chip" systems, allow for the precise manipulation of small volumes of fluids. nih.gov These platforms can be used to perform cell-based assays with reduced reagent consumption and higher throughput. nih.gov For example, microfluidic devices can be designed to generate concentration gradients of this compound to study its dose-dependent effects on cells.

These advanced platforms facilitate the efficient screening and characterization of this compound, providing valuable data to guide further development.

Q & A

Q. How can I optimize the synthesis of 4-cinnamyl-1-piperazinecarboxamidine to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions (e.g., solvent choice, temperature, catalyst). For piperazine derivatives, using inert atmospheres (N₂) and reflux conditions in polar aprotic solvents like DMF or DMSO can enhance reaction efficiency . Column chromatography with chloroform:methanol (3:1 v/v) is effective for purification, followed by crystallization from dimethylether to achieve high purity (>85% yield) . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and reduces byproducts.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C) to confirm substituent positions on the piperazine ring and cinnamyl group .

- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for similar piperazine-carbothioamides .

- HPLC-PDA for purity assessment (>98%) using reverse-phase C18 columns .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow OSHA guidelines:

- Use fume hoods and PPE (gloves, goggles) to avoid skin/eye contact, as piperazine derivatives can cause irritation .

- Store in airtight containers at 2–8°C to prevent degradation .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the cinnamyl substituent influence the biological activity of this compound compared to other aryl/alkyl analogs?

- Methodological Answer : The cinnamyl group enhances π-π stacking with biological targets (e.g., enzymes or receptors). Compare analogs via:

- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (hCA I/II) to evaluate selectivity .

- Molecular docking : Use software like AutoDock to model interactions with hydrophobic pockets, leveraging structural data from similar piperazine-carboxamides .

- SAR studies : Synthesize analogs with substituted cinnamyl groups (e.g., methoxy, nitro) to quantify activity shifts .

Q. How can contradictory data on the cytotoxicity of this compound be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions or cell line variability. Address this by:

- Standardizing protocols (e.g., MTT assays at 48h exposure, 10% FBS media) across multiple cell lines (e.g., MCF-7, HeLa) .

- Validating results with orthogonal assays (e.g., apoptosis via flow cytometry, ROS detection) .

- Controlling for metabolic interference by testing metabolites (e.g., hydrolysis products) .

Q. What strategies can isolate and quantify degradation products of this compound under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to pH 1–13, UV light, and oxidative (H₂O₂) conditions. Monitor via LC-MS to identify degradants .

- Stability-indicating methods : Develop a gradient HPLC method (e.g., 0.1% TFA in acetonitrile/water) to separate and quantify degradation peaks .

- Structural elucidation : Use high-resolution tandem MS/MS and compare fragmentation patterns to known piperazine degradation pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent this compound derivatives?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the cinnamyl moiety to enhance target binding .

- Piperazine substitution : Replace the carboxamidine group with carbothioamide or sulfonamide to modulate solubility and bioavailability .

- Bioisosteric replacement : Test pyridine or pyrimidine rings in place of the phenyl group to improve metabolic stability .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use in silico models:

- ADMET prediction : SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular dynamics simulations : GROMACS to simulate membrane permeability and plasma protein binding .

- Docking scores : AutoDock Vina to prioritize derivatives with higher binding affinities to target proteins (e.g., kinases, carbonic anhydrases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.